molecular formula C16H16ClN3 B13891664 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13891664
M. Wt: 285.77 g/mol
InChI Key: LTXUWCOGPBNODT-UHFFFAOYSA-N
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Description

4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a phenyl group at the 6-position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions to form ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes ring-closing reactions with formamidine acetate and subsequent hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Finally, chlorination of this intermediate with a chlorinating reagent produces the target compound .

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing waste and cost. A notable method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and chlorination steps. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. By binding to the ATP-binding site of kinases, it prevents phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells, leading to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Properties

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C16H16ClN3/c1-10(2)8-14-18-13-9-12(11-6-4-3-5-7-11)19-15(13)16(17)20-14/h3-7,9-10,19H,8H2,1-2H3

InChI Key

LTXUWCOGPBNODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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